molecular formula C7H9NO3 B1313923 Methyl 2-(3-methylisoxazol-5-yl)acetate CAS No. 27349-40-2

Methyl 2-(3-methylisoxazol-5-yl)acetate

Cat. No.: B1313923
CAS No.: 27349-40-2
M. Wt: 155.15 g/mol
InChI Key: YGCLJRXHTPUDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methylisoxazol-5-yl)acetate is an organic compound featuring a methyl ester functional group attached to a 3-methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve scalable processes such as continuous flow chemistry. This approach allows for the efficient production of large quantities of the compound with high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(3-methylisoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced isoxazole derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(3-methylisoxazol-5-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its isoxazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery and development.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be modified to enhance biological activity and selectivity, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, it can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(3-methylisoxazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methylisoxazol-4-yl)acetate
  • Ethyl 2-(3-methylisoxazol-5-yl)acetate
  • Methyl 2-(4-methylisoxazol-5-yl)acetate

Uniqueness

Methyl 2-(3-methylisoxazol-5-yl)acetate is unique due to the position of the methyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and development.

Properties

IUPAC Name

methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCLJRXHTPUDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with 10 mL of methanol. To the stirred solvent was added (3-methyl-1,2-oxazol-5-yl)acetic acid (1 g, 7 mmol), was added drop wise SOCl2 (1.25 g, 10.5 mmol) to the reaction mixture at 0° C. and stirred at 50° C. for 4 h. After completion of the reaction, the reaction mixture was concentrated to distill off the solvent; water (25 mL) was added and extracted with ethyl acetate (25 mL). The organic layer was washed with saturated NaHCO3 solution (10 mL) and brine solution (10 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as brown liquid (1 g, yield: 92%). 1H NMR (300 MHz, CDCl3): δ 6.03 (s, 1H), 3.73 (d, 2H), 3.69 (s, 3H), 2.23 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-5-isoxazole acetic acid (10.2 g, 72.6 mmol) in methanol (100 mL) was treated with p-toluene-4-sulfonic acid monohydrate (1.0 g, cat.) and the resulting mixture was then heated under reflux for 4 h. After cooling, the mixture was then evaporated and the brownish residue stirred with saturated sodium bicarbonate solution and diethylether. The organic phase was dried over sodium sulfate and concentrated to afford (3-methyl-isoxazol-5-yl)-acetic acid methyl ester (9.62 g) as a light yellow oil. This was then dissolved in butanol and reacted with hydrazine hydrate As described for example 112a. The resulting mixture was then heated under reflux for 16 h and after cooling and evaporation, the residue was crystallized from n-butanol/toluene to afford the title compound as a white solid (5.30 g). Concentration of the mother liquor provided another crop of solid material (2.95 g, overall yield: 73%). 1H-NMR (300 MHz, DMSO): δ=2.19 (s, 3H), 3.25 (s, 2H), 4.29 (s, 2H), 6.17 (s, 1H), 9.29 (s, 1H).
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluene-4-sulfonic acid monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-methylisoxazol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-methylisoxazol-5-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-methylisoxazol-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-methylisoxazol-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-methylisoxazol-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-methylisoxazol-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.